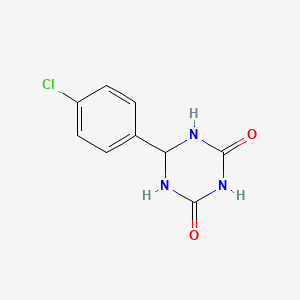

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(14)13-9(15)12-7/h1-4,7H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHYGDPMRMKFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2NC(=O)NC(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350702 | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61851-92-1 | |

| Record name | 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazinane ring can be oxidized or reduced to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different triazinane derivatives .

Scientific Research Applications

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

6-(Pyridin-4-yl)-1,3,5-triazinane-2,4-dione

- Structure : Pyridin-4-yl group replaces 4-chlorophenyl at the 6-position.

- Synthesis : Prepared via condensation of biuret and isonicotinaldehyde in HCl, followed by nucleophilic substitution with (γ-chloropropyl)trimethoxysilane .

- Applications : Serves as a precursor for biocidal coatings on cotton. Upon quaternization and chlorination, it forms pyridinium and N-chloramine groups, enhancing hydrophilicity and bactericidal activity through synergistic effects .

- Key Difference : The pyridinyl group enables ionic interactions with bacterial membranes, unlike the hydrophobic 4-chlorophenyl group.

Ensitrelvir (S-217622)

- Structure: Contains a (6-chloro-2-methyl-2H-indazol-5-yl)imino group at the 6-position and a trifluorophenylmethyl group at the 1-position.

- Synthesis : Complex multi-step process involving nucleophilic substitutions and fumaric acid salt formation .

- Applications: Non-covalent oral SARS-CoV-2 3CL protease inhibitor. Deuterated analogs (e.g., YY-273) retain antiviral efficacy while improving pharmacokinetics .

- Key Difference: The indazole-imino and trifluorophenyl groups enhance target binding and metabolic stability, unlike the simpler 4-chlorophenyl substituent.

6-(3-(Trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine

- Structure : Aromatic triazine core with 3-(trifluoromethyl)phenyl and amine groups.

- Applications: Not explicitly stated, but trifluoromethyl groups are common in agrochemicals and pharmaceuticals for enhanced lipophilicity and stability .

- Key Difference : The aromatic triazine core (vs. saturated triazinane) and trifluoromethyl group (vs. chloro) alter electronic properties and reactivity.

Mesulfen

- Structure : 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione.

- Applications : Pesticide with a thioxo group and benzoxazinyl substituent .

- Key Difference : The thioxo group and complex benzoxazinyl side chain enable pesticidal activity, distinct from the simpler 4-chlorophenyl group.

1,3,5-Triazinane-2,4-dione (Parent Compound)

- Structure : Unsubstituted triazinane-dione core.

- Availability : Sold as a base material (CAS 27032-78-6) for derivative synthesis .

- Key Difference : Lack of substituents limits functionality, highlighting the necessity of groups like 4-chlorophenyl for specialized applications.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Properties

Biological Activity

6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione is a synthetic compound characterized by a triazine core with significant biological activity. Its structural features contribute to its potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, including antimicrobial, anticancer, and receptor-binding properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Triazine Core: Known for stability and reactivity.

- Chlorophenyl Substitution: Enhances lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Demonstrated effectiveness against several bacterial strains.

- Anticancer Potential: Exhibits cytotoxic effects on cancer cell lines.

- Receptor Binding Affinity: Shows interaction with serotonin receptors.

Antimicrobial Activity

A study evaluating the antimicrobial properties of triazine derivatives found that compounds similar to this compound displayed significant activity against various pathogens. The following table summarizes the antimicrobial efficacy observed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. The following table details the cytotoxic effects measured by IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.83 |

| HeLa (Cervical Cancer) | 16.32 |

| HepG2 (Liver Cancer) | 12.21 |

These findings indicate that the compound has promising anticancer properties, particularly against breast and liver cancer cell lines.

Receptor Binding Studies

The binding affinity of this compound to serotonin receptors was assessed in recent studies. The compound exhibited a Ki value of approximately 18 nM for the 5-HT7 receptor, indicating strong binding potential which could be leveraged in psychiatric treatments.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazine derivatives where this compound was included. The study highlighted its enhanced biological activity compared to other derivatives lacking similar substitutions.

Study Findings:

- Enhanced Activity: Compounds with electron-withdrawing groups showed increased antimicrobial efficacy.

- Cytotoxicity Assessment: The compound exhibited moderate cytotoxicity at concentrations above 50 µM.

Q & A

Q. What bioinformatics tools can prioritize molecular targets for this compound in drug discovery pipelines?

- Methodological Answer : Reverse docking (AutoDock Vina) against human proteome databases (PDB, ChEMBL). Pharmacophore modeling (Phase) filters hits by ligand efficiency (<0.3 kcal/mol·atom). Pathway enrichment analysis (DAVID) identifies overrepresented biological processes. Cross-validation with CRISPR-Cas9 knockout screens confirms target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.